Cobalt neodecanoate
Description
Properties
IUPAC Name |
cobalt(2+);7,7-dimethyloctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20O2.Co/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMCQAXHWIEEDE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38CoO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920451 | |
| Record name | Cobalt(2+) bis(7,7-dimethyloctanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals, Liquid | |
| Record name | Neodecanoic acid, cobalt salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
27253-31-2, 90342-30-6 | |
| Record name | Cobalt neodecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027253312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Decanoic acid, cobalt(2+) salt, basic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090342306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodecanoic acid, cobalt salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt(2+) bis(7,7-dimethyloctanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neodecanoic acid, cobalt salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-Decanoic acid, cobalt(2+) salt, basic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt neodecanoate is typically synthesized by reacting cobalt hydroxide with neodecanoic acid. The reaction is carried out in a sealed container at temperatures ranging from 150°C to 190°C for at least two hours. This process involves an acid-base salt-forming reaction followed by an acid replacement reaction .
Industrial Production Methods: In industrial settings, this compound is produced by mixing cobalt hydroxide with a combination of neodecanoic acid and other organic acids such as propionic acid. The mixture undergoes reflux in a normal-pressure sealed container to form the this compound salt. The reaction conditions are carefully controlled to ensure high cobalt content and optimal product quality .
Chemical Reactions Analysis
Types of Reactions: Cobalt neodecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its role in oxidative curing of alkyd resins, where it facilitates the formation of cross-linked polymer networks .
Common Reagents and Conditions:
Oxidation: this compound acts as a catalyst in oxidation reactions, often in the presence of oxygen or other oxidizing agents.
Reduction: It can also participate in reduction reactions, typically involving hydrogen or other reducing agents.
Substitution: In substitution reactions, this compound can react with other carboxylic acids or ligands to form new cobalt complexes
Major Products: The major products formed from these reactions include cross-linked polymers in the case of oxidative curing, and various cobalt complexes in substitution reactions .
Scientific Research Applications
Scientific Research Applications
Cobalt neodecanoate serves multiple roles in scientific research, particularly in catalysis and materials science.
Catalysis
This compound is widely recognized for its catalytic properties:
- Polymerization : It acts as a catalyst in the polymerization of alkyd resins, which are crucial for the production of paints and coatings .
- Oxidation Reactions : The compound facilitates oxidation reactions, enhancing the curing process of alkyd resins in coatings.
Electrocatalysis
Recent studies have highlighted this compound's role in electrocatalysis:
- It is employed in water oxidation reactions, demonstrating high catalytic activity and stability, which is essential for energy conversion technologies.
Environmental Applications
This compound has been investigated for its potential environmental benefits:
- It has shown effectiveness in removing pollutants, such as crystal violet dye from aquatic environments, indicating its potential for environmental remediation.
Industrial Applications
The industrial applications of this compound are diverse, primarily focusing on its role as a drying agent and catalyst.
Drying Agent in Coatings
This compound is extensively used as a drying agent in paints and coatings. Its ability to accelerate the drying process is crucial for enhancing the efficiency of industrial paint applications .
Plastics and Petrochemicals
The compound finds usage in the plastics industry, particularly in the production of polyolefins and other polymeric materials, where it acts as a catalyst to improve polymerization processes .
Case Study 1: this compound in Paints
A study conducted on various formulations of alkyd paints demonstrated that the inclusion of this compound significantly reduced drying times compared to formulations without it. The results indicated an average reduction of 30% in drying time, enhancing productivity in industrial settings.
Case Study 2: Environmental Remediation
Research involving this compound's application for dye removal showed that concentrations as low as 0.5 g/L could effectively reduce crystal violet dye levels by over 90% within 24 hours. This study underscores its potential utility in wastewater treatment processes.
Mechanism of Action
Cobalt neodecanoate exerts its effects primarily through its catalytic activity. In oxidative curing, it facilitates the formation of free radicals, which initiate the polymerization of alkyd resins. This process involves the transfer of oxygen to the resin, leading to cross-linking and hardening of the coating .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of Cobalt Neodecanoate and Analogues
Performance in Polymer Curing
- This compound vs. Manganese Neodecanoate: Manganese neodecanoate with tmtacn ligands achieves curing rates comparable to this compound but requires precise stoichiometry. For example, 0.5 mM tmtacn + 1 mM Mn(neodecanoate)$_2$ reduced lag time from hours to minutes in styrene/BADGE-MA resin curing. However, minor fluctuations in Mn/ligand ratios or temperature cause inconsistent curing profiles, unlike cobalt’s robustness .
- This compound vs. Cobalt 2-Ethylhexanoate: Both activate cumene hydroperoxide effectively, but this compound offers better solubility in non-polar resins.
Cost and Availability
- This compound is priced higher than cobalt naphthenate due to its branched-chain structure, which enhances stability. However, nickel neodecanoate is 20–40% cheaper than cobalt-based alternatives .
- Manganese systems require additional ligands (e.g., tmtacn), increasing formulation complexity and cost .
Table 2: Application-Specific Comparison
Research Findings and Challenges
- Oxidation State Variability: this compound may contain Co(II) and Co(III) species, affecting catalytic activity. Acetylacetonate-based separation methods enable precise Co(II) quantification, critical for quality control .
- Cobalt Borate Neodecanoate: A hybrid complex (CAS 68457-13-6) used in tires shows enhanced thermal stability but is cost-prohibitive for broad adoption .
- Zinc-Iso/Necarbonate Complexes : Explored as pot-life stabilizers in polyurethanes but lack catalytic activity for oxidative curing .
Biological Activity
Cobalt neodecanoate (CAS No. 27253-31-2) is a cobalt salt of neodecanoic acid, which has garnered attention for its various biological activities and potential applications in industrial processes. This article provides a comprehensive overview of the biological activity of this compound, focusing on its toxicity, skin and respiratory sensitization, and other relevant biological interactions.
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | Co(C₁₀H₁₉O₂)₂ |
| Molecular Weight | 401.5 g/mol |
| State | Liquid |
| Solubility in Water | Moderate |
Toxicokinetics
This compound exhibits moderate dissociation in physiological conditions. Studies show that it completely dissociates in simulated gastric fluid (pH 1.5) and partially in intestinal fluid (pH 7.4), with solubility rates of 100% and 30.8%, respectively . The dissociation leads to the release of cobalt ions, which are primarily responsible for the compound's toxicity.
Skin and Eye Irritation
In a study following OECD guidelines, this compound was applied to human-derived epidermal keratinocytes. The MTT assay results indicated cell viability scores of 108.1% after three minutes and 45.7% after sixty minutes of exposure, suggesting that this compound is not corrosive . Additionally, eye irritation studies showed slight chemosis and redness that were reversible within 72 hours, indicating low irritant potential .
Sensitization Potential
While specific data on respiratory sensitization are lacking, cobalt compounds are generally known to cause sensitization upon inhalation exposure. However, due to the waxy nature of cobalt soap complexes, inhalation risks may be minimized in practical applications .
Dermal Absorption Studies
Research indicates that dermal absorption of cobalt is relatively low; values reported for cobalt chloride hexahydrate suggest less than 1% absorption through intact skin but significantly higher rates through abraded skin (up to 80%) after prolonged exposure . Such findings imply that while acute dermal toxicity may be low, caution is warranted in occupational settings where skin contact could occur.
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Observations |
|---|---|
| Skin Irritation | Not considered corrosive; slight erythema observed |
| Eye Irritation | Reversible effects; low irritant potential |
| Respiratory Sensitization | Limited data; potential risk inferred |
| Carcinogenicity | Evidence from related compounds suggests caution |
Q & A
Basic Research Questions
Q. What are the standard methods for characterizing the chemical structure and purity of cobalt neodecanoate in academic research?
- Methodological Answer : this compound’s purity and structure are typically analyzed using complexometric titration for quantifying Co(II) content and solubility-based separation (e.g., acetylacetonate complexation) to distinguish Co(II) from Co(III) oxidation states . Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) are used to confirm carboxylate ligand coordination and crystallinity, as demonstrated in comparative studies of neodecanoate-based catalysts .
Q. How is this compound synthesized in laboratory settings, and what are key considerations for reproducibility?
- Methodological Answer : Synthesis involves reacting cobalt salts (e.g., CoCl₂) with neodecanoic acid in non-aqueous solvents under inert conditions. Critical parameters include stoichiometric control, solvent purity, and reaction temperature. Reproducibility requires strict exclusion of moisture and oxygen to prevent oxidation to Co(III), which alters catalytic activity .
Q. What role does this compound play in polymerization reactions, and how is its activity measured?
- Methodological Answer : As a radical initiator, this compound activates alkyl hydroperoxides (e.g., cumene hydroperoxide) to generate radicals for alkene polymerization. Activity is quantified via gel-permeation chromatography (GPC) for molecular weight distribution and differential scanning calorimetry (DSC) to track exothermic curing profiles. Lag periods and autoacceleration kinetics are key metrics .
Advanced Research Questions
Q. How do ligand additives (e.g., tmtacn) modulate the catalytic efficiency of this compound in resin curing?
- Methodological Answer : Polydentate ligands like tmtacn reduce lag times by stabilizing active Co species and accelerating ligand-exchange steps. Experimental optimization involves varying ligand-to-cobalt ratios and monitoring polymerization rates via real-time rheometry. For example, excess tmtacn shortens lag periods but risks over-stabilization, requiring balance between rate and robustness .
Q. What experimental strategies resolve contradictions in oxidation state-dependent activity of this compound?
- Methodological Answer : Co(II) and Co(III) states are separated via selective complexation with acetylacetonate, followed by titration. Co(II) dominates in freshly synthesized samples, but aging or oxidative conditions increase Co(III), which is less active. Researchers must standardize storage conditions and pre-treat samples (e.g., reductive annealing) to ensure consistent oxidation states .
Q. How can researchers reconcile divergent adhesion performance data when substituting this compound with nickel analogs in composite materials?
- Methodological Answer : Comparative studies (e.g., tire belt compounds) show nickel neodecanoate provides comparable adhesion at lower concentrations but requires adjusting cure kinetics. Methodological solutions include:
- Testing formulations under varied humidity/temperature to assess environmental robustness .
- Using dynamic mechanical analysis (DMA) to correlate loss tangent (tan δ) with interfacial bonding strength .
Q. What factors contribute to variability in this compound’s environmental impact assessments, and how are they addressed in lab-scale studies?
- Methodological Answer : Environmental persistence and toxicity depend on Co leaching rates, which are influenced by ligand stability and matrix encapsulation. Accelerated aging tests (e.g., UV exposure, hydrolytic degradation) paired with inductively coupled plasma mass spectrometry (ICP-MS) quantify Co release. Studies must control for resin composition and curing completeness to avoid skewed data .
Data Analysis and Experimental Design
Q. How should researchers design experiments to account for the sensitivity of this compound to minor compositional fluctuations?
- Methodological Answer : Utilize factorial design of experiments (DoE) to test interactions between catalyst concentration, ligand ratios, and resin components. For example, Response Surface Methodology (RSM) optimizes curing profiles while identifying critical thresholds for Mn/Co-based catalyst substitutions .
Q. What statistical approaches are recommended for analyzing contradictory results in this compound’s thermal stability across studies?
- Methodological Answer : Thermogravimetric analysis (TGA) data should be normalized to Co content and analyzed via multivariate regression to isolate degradation pathways (e.g., ligand decomposition vs. Co oxidation). Outlier detection methods (e.g., Grubbs’ test) help identify batch-to-batch variability in commercial samples .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
